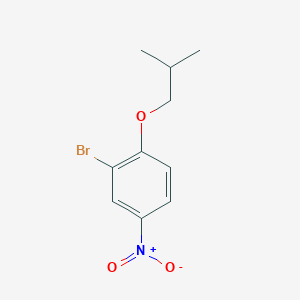
2-Bromo-1-isobutoxy-4-nitrobenzene
Übersicht
Beschreibung
“2-Bromo-1-isobutoxy-4-nitrobenzene” is a chemical compound with the molecular formula C10H12BrNO3 . It has a molecular weight of 274.11 . The IUPAC name for this compound is 2-bromo-1-isobutoxy-4-nitrobenzene .
Molecular Structure Analysis
The InChI code for “2-Bromo-1-isobutoxy-4-nitrobenzene” is 1S/C10H12BrNO3/c1-7(2)6-15-10-4-3-8(12(13)14)5-9(10)11/h3-5,7H,6H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “2-Bromo-1-isobutoxy-4-nitrobenzene” has a molecular weight of 274.11 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Bromo-1-isobutoxy-4-nitrobenzene: is utilized as a building block in organic synthesis. Its bromine and nitro groups make it a versatile intermediate for constructing complex molecules. For example, it can undergo palladium-catalyzed coupling reactions to form carbon-carbon bonds, which is fundamental in creating pharmaceuticals and agrochemicals .
Material Science
In material science, this compound can be used to modify surface properties of materials. By attaching it to polymers, researchers can alter the hydrophobicity, which is crucial in developing advanced coatings and membranes .
Pharmaceutical Research
The compound serves as a precursor in the synthesis of various pharmacologically active molecules. Its transformation into different derivatives can lead to the discovery of new drugs with potential therapeutic applications .
Photovoltaic Research
2-Bromo-1-isobutoxy-4-nitrobenzene: may be incorporated into organic photovoltaic cells. Its structural properties could be harnessed to improve the efficiency of electron transfer, enhancing the performance of solar cells .
Chemical Sensing
This chemical can be part of sensors for detecting specific substances. Its reactivity with certain analytes can lead to a measurable change, useful in environmental monitoring and diagnostics .
Catalysis
The compound’s nitro group can act as a ligand in catalytic systems, potentially improving the efficiency of various chemical reactions. This application is significant in industrial processes where catalysts are essential for production .
Nanotechnology
Researchers can use 2-Bromo-1-isobutoxy-4-nitrobenzene to synthesize nanoparticles with specific properties. These nanoparticles could have applications ranging from medical imaging to targeted drug delivery .
Agrochemical Development
In agrochemical research, this compound can be a starting point for developing new pesticides or herbicides. Its modification can lead to compounds that target specific pests or weeds without harming crops .
Eigenschaften
IUPAC Name |
2-bromo-1-(2-methylpropoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-7(2)6-15-10-4-3-8(12(13)14)5-9(10)11/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHCNCPLRUGADS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548336 | |
| Record name | 2-Bromo-1-(2-methylpropoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288251-95-6 | |
| Record name | 2-Bromo-1-(2-methylpropoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

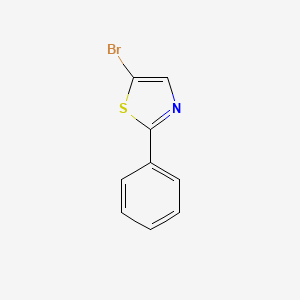
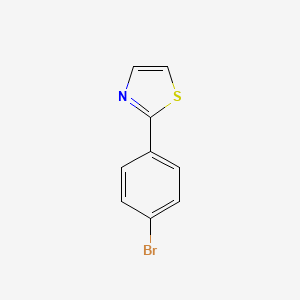
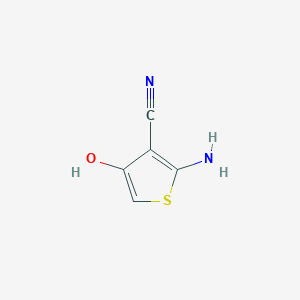

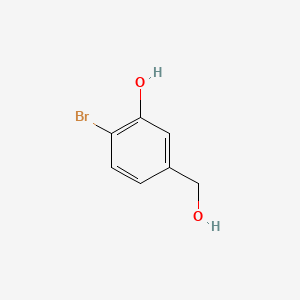


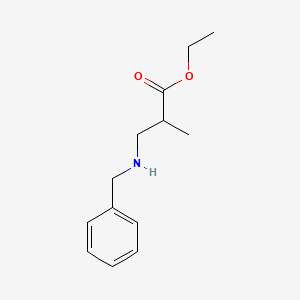
![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)


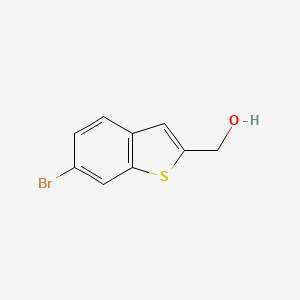
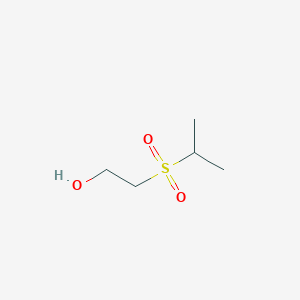
![5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1282882.png)